molecular formula C12H5Cl3O B1345141 2,3,8-Trichlorodibenzofuran CAS No. 57117-32-5

2,3,8-Trichlorodibenzofuran

Cat. No.: B1345141
CAS No.: 57117-32-5
M. Wt: 271.5 g/mol
InChI Key: NUNSNNOYACKRIK-UHFFFAOYSA-N
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Description

2,3,8-Trichlorodibenzofuran: is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the presence of chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxicological effects. This compound, specifically, is one of the congeners that can be found as an impurity in various industrial processes and is known for its potential health and environmental impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions:

2,3,8-Trichlorodibenzofuran can be synthesized through various methods, including the pyrolysis or incineration of chlorine-containing products such as polyvinyl chloride (PVC) and polychlorinated biphenyls (PCBs) at temperatures below 1200°C. The presence of chlorine donors in non-chlorine-containing products can also lead to the formation of this compound .

Industrial Production Methods:

Industrial production of this compound is not typically deliberate. Instead, it is often produced as an unwanted byproduct during the manufacturing of other chlorinated compounds. For instance, it can be formed during the synthesis of 2,4,4’-trichloro-2’-hydroxydiphenylether, where it appears as an impurity that needs to be removed through extensive purification processes .

Chemical Reactions Analysis

Types of Reactions:

2,3,8-Trichlorodibenzofuran can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated dibenzofuran derivatives, while reduction can yield less chlorinated or dechlorinated products .

Scientific Research Applications

2,3,8-Trichlorodibenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,8-Trichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can modulate the expression of various genes involved in xenobiotic metabolism, leading to the production of reactive intermediates that can cause cellular damage. This interaction can result in toxic effects such as immunotoxicity, teratogenicity, and carcinogenicity .

Comparison with Similar Compounds

  • 2,3,7,8-Tetrachlorodibenzofuran
  • 2,4,8-Trichlorodibenzofuran
  • 1,2,3,4-Tetrachlorodibenzofuran

Comparison:

2,3,8-Trichlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical properties and toxicological effects. Compared to other similar compounds, it may exhibit different levels of toxicity and environmental persistence. For instance, 2,3,7,8-Tetrachlorodibenzofuran is known to be more toxic due to its specific chlorine positions .

Properties

IUPAC Name

2,3,8-trichlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-6-1-2-11-7(3-6)8-4-9(14)10(15)5-12(8)16-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNSNNOYACKRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3O2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205749
Record name 2,3,8-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57117-32-5
Record name 2,3,8-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,8-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,8-Trichlorodibenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,8-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGT8F9S3ZM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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